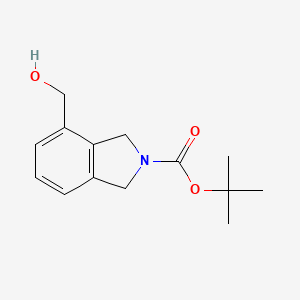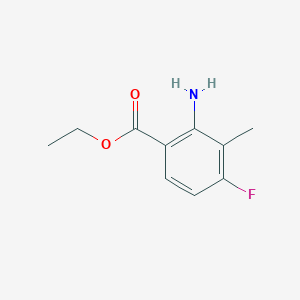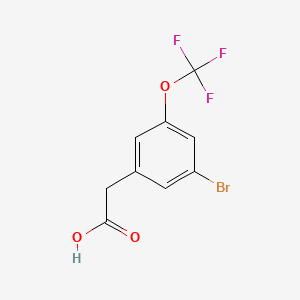![molecular formula C14H18N2O3 B1525830 4-[2-(吡啶-4-基)乙酰氨基]环己烷-1-羧酸 CAS No. 1183884-90-3](/img/structure/B1525830.png)
4-[2-(吡啶-4-基)乙酰氨基]环己烷-1-羧酸
描述
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
动力学研究和化学酰亚胺化
研究深入探讨了涉及类似环己烷结构的化学反应动力学。例如,Koton 等人(1982 年)研究了聚(4,4'-氧二苯基)均苯四甲酰胺酸在固相中的环化,基于动力学数据提出了化学酰亚胺化的机理,这可能与理解包括目标化学品在内的类似化合物的反应性有关 M. Koton 等人,1982 年。
结构和超分子化学
Lian-Jie Li 等人(2012 年)探索了使用多羧酸和吡啶衍生物构建具有双金属和三金属核心的缠结骨架,展示了 pH 变化如何影响复杂结构的组装。这项研究强调了含吡啶的环己烷衍生物在设计新材料中的潜力 Lian-Jie Li 等人,2012 年。
催化与合成
在催化和有机合成领域,Sano 等人(2006 年)讨论了环己叉亚乙酸的催化酯化,突出了吡啶衍生物在促进复杂有机转化中的效用 S. Sano 等人,2006 年。此外,Marwa T. Mhmood 和 Muneera Y. Roof(2022 年)在从偶氮查耳酮合成新的吲唑酮和碳酰肼衍生物中使用了吡啶-4-甲醛,强调了基于吡啶的试剂在合成生物活性化合物中的作用 Marwa T. Mhmood 和 Muneera Y. Roof,2022 年。
环境和响应材料
Gong 等人(2011 年)对环境响应性阴离子诱导伪轮烷的研究展示了吡啶衍生物在形成响应外部刺激(如 pH 值和温度)的复杂结构中的应用,证明了含吡啶化合物在智能材料设计中的多功能性 H. Gong 等人,2011 年。
属性
IUPAC Name |
4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBGVSZLXMXIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE](/img/structure/B1525748.png)
![(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime](/img/structure/B1525749.png)





![tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1525757.png)


![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)



